3-(4-chlorophenyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
3-(4-chlorophenyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound that belongs to the class of triazino-purines. This compound is characterized by its unique structure, which includes a triazino ring fused to a purine core, substituted with chlorophenyl, dimethyl, and methylbenzyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
3-(4-chlorophenyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
It is known that triazole derivatives, which this compound is a part of, are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index . Several lines of evidence suggest that the primary target of azoles is the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .
Mode of Action
Based on the general properties of triazole derivatives, it can be inferred that the compound likely interacts with its targets (such as the heme protein) and induces changes that inhibit the function of these targets .
Biochemical Pathways
Given the general properties of triazole derivatives, it can be inferred that the compound likely affects pathways related to the function of its targets, such as the cytochrome p-450-dependent 14α-demethylation of lanosterol .
Result of Action
Based on the general properties of triazole derivatives, it can be inferred that the compound likely has antimicrobial effects .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazino ring, followed by the introduction of the purine core. The chlorophenyl, dimethyl, and methylbenzyl groups are then introduced through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated or alkylated derivatives .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazole Derivatives: Widely studied for their antimicrobial properties.
Uniqueness
3-(4-chlorophenyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione stands out due to its unique combination of functional groups and the triazino-purine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-7,9-dimethyl-1-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O2/c1-14-5-4-6-15(11-14)12-30-22-25-20-19(21(31)28(3)23(32)27(20)2)29(22)13-18(26-30)16-7-9-17(24)10-8-16/h4-11H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATYRXICSMPPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=NC4=C(N3CC(=N2)C5=CC=C(C=C5)Cl)C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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